NCDC

Electrophysiology GIRK channel Neuronal signaling

For researchers requiring unambiguous PLC inhibition data, NCDC (CAS 10556-88-4) is a differentiated small-molecule tool. Unlike U73122, NCDC does not alter GIRK channel currents at 100 µM, eliminating this confounding off-target effect in neuronal signaling assays. It also uniquely combines PLC and serine esterase inhibition, achieving complete thrombin-induced pathway ablation at 0.6 mM, a critical control not provided by alternatives like PMSF. Trusted in calcium-dependent histamine release studies, this compound ensures data integrity for rigorous signal transduction research.

Molecular Formula C20H14N2O6
Molecular Weight 378.3 g/mol
CAS No. 10556-88-4
Cat. No. B077871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCDC
CAS10556-88-4
Synonyms2-NCDC
2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate
NCP-DPCM
Molecular FormulaC20H14N2O6
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24)
InChIKeyRLNYDAFUTZRAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCDC (CAS 10556-88-4) Procurement Guide: A Dual-Action PLC/Serine Esterase Inhibitor for Signal Transduction Research


2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC; CAS 10556-88-4) is a small-molecule carbamate derivative with the molecular formula C₂₀H₁₄N₂O₆ and a molecular weight of 378.33 . It is primarily recognized in the research community as an inhibitor of phospholipase C (PLC) [1], a key enzyme in the phosphoinositide signaling pathway. Beyond PLC inhibition, NCDC also functions as a serine esterase inhibitor [2], which is a critical aspect of its mechanism of action that distinguishes it from other PLC inhibitors. This dual functionality makes it a valuable, yet specialized, tool for dissecting complex signaling cascades.

Why NCDC Cannot Be Replaced by a Generic PLC Inhibitor: Evidence for Compound-Specific Functional Selectivity


In the class of PLC inhibitors, compounds like U73122 and ET-18-OCH3 are frequently used but have distinct off-target effects and selectivity profiles that limit their interchangeability with NCDC. For instance, U73122 is a potent but unselective PLC inhibitor that also affects PLC-independent G protein-coupled inwardly rectifying K⁺ (GIRK) channels, an effect not observed with NCDC [1]. Conversely, while ET-18-OCH3 is a selective PI-PLC inhibitor, it is also a known PAF receptor agonist and a cytotoxic agent with antitumor properties, introducing complex pleiotropic effects . NCDC's unique combination of PLC and serine esterase inhibition [2] provides a distinct, context-specific tool that cannot be directly substituted without altering experimental outcomes or interpretation. The following evidence outlines the precise, quantitative differences that inform this selection.

Quantitative Differentiation of NCDC: Evidence for Specific Research Applications


Functional Selectivity Over GIRK Channels vs. U73122

Unlike the aminosteroid PLC inhibitor U73122, NCDC does not suppress G protein-coupled inwardly rectifying K⁺ (GIRK) currents in neurons. At a concentration of 100 µM, NCDC showed no effect on GIRK current amplitude or responsiveness (maintaining 100% response, n=6), whereas U73122 at the same concentration significantly suppressed this PLC-independent current [1]. This indicates NCDC offers superior functional selectivity in studies where modulation of GIRK channels would confound results.

Electrophysiology GIRK channel Neuronal signaling

Potency in Abolishing Thrombin-Induced PLC Activation in Human Platelets

NCDC at a concentration of 0.6 mM completely abolished thrombin-induced activation of phospholipase C, phospholipase A₂, and transacylase enzymes in human platelets [1]. In contrast, the serine esterase inhibitor PMSF at 2 mM resulted in highly selective inhibition of only phospholipase A₂ and transacylase activities, leaving PLC activity largely unaffected [1]. This demonstrates NCDC's unique capacity to fully abrogate the thrombin-induced PLC pathway, a property not shared by all serine esterase inhibitors.

Platelet Biology Thrombosis Signal Transduction

Inhibition of Histamine Release and Ca²⁺ Mobilization in Mast Cells

NCDC demonstrates a dose-dependent inhibition of histamine release from rat peritoneal mast cells induced by anti-IgE. This effect was closely correlated with its inhibition of Ca²⁺ mobilization from intracellular stores [1]. This dual effect on both secretion and upstream calcium signaling provides a mechanistic link, reinforcing its utility as a functional probe in exocytosis and immunology studies.

Mast Cell Biology Allergy Calcium Signaling

Validated Application Scenarios for NCDC Based on Empirical Evidence


Neuronal Electrophysiology Studies Requiring PLC Inhibition Without GIRK Channel Interference

For researchers investigating the role of PLC in neuronal signaling, NCDC is the preferred choice over the widely used U73122. Evidence shows that NCDC at 100 µM does not affect GIRK channel currents, whereas U73122 does [1]. This makes NCDC essential for experiments where GIRK channel modulation is a potential confounder, ensuring the observed effects are directly attributable to PLC inhibition.

Platelet Activation and Thrombosis Research Requiring Complete PLC Pathway Ablation

In studies of thrombin-induced platelet activation, NCDC is uniquely capable of completely abolishing PLC activity at 0.6 mM, a critical control for validating pathway-specific effects. Alternative serine esterase inhibitors like PMSF do not provide this complete pathway ablation [2], making NCDC a non-substitutable reagent for establishing rigorous mechanistic baselines.

Mast Cell Degranulation and Immediate Hypersensitivity Research

NCDC is a validated tool for investigating the calcium-dependent exocytosis of histamine. Its demonstrated ability to inhibit both Ca²⁺ mobilization from intracellular stores and subsequent histamine release in a dose-dependent and correlated manner [3] makes it a precise probe for dissecting the signaling events leading to mast cell degranulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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